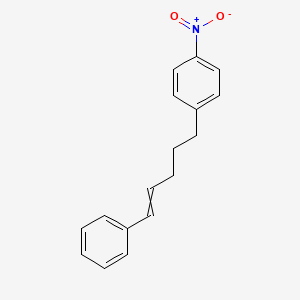
3,3'-Dimethoxybenzidine diethyl malonate hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Dimethoxybenzidine diethyl malonate hydrazone is a chemical compound with the molecular formula C28H34N4O10 and a molecular weight of 586.59 g/mol . It is an achiral molecule, meaning it does not have stereoisomers. This compound is known for its unique structure, which includes two methoxy groups attached to benzidine and a hydrazone linkage with diethyl malonate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethoxybenzidine diethyl malonate hydrazone typically involves the reaction of 3,3’-dimethoxybenzidine with diethyl malonate in the presence of hydrazine. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion from diethyl malonate . This enolate ion then reacts with the electrophilic carbonyl group of 3,3’-dimethoxybenzidine to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Dimethoxybenzidine diethyl malonate hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine group.
Substitution: The methoxy groups on the benzidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oximes and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Substituted benzidine derivatives with different functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
3,3’-Dimethoxybenzidine diethyl malonate hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3’-Dimethoxybenzidine diethyl malonate hydrazone involves its interaction with various molecular targets. The hydrazone linkage can undergo nucleophilic addition reactions, forming stable intermediates. These intermediates can then participate in further reactions, leading to the formation of the final products. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Dimethoxybenzidine: Lacks the diethyl malonate hydrazone linkage.
Diethyl malonate: Does not have the benzidine moiety.
Hydrazone derivatives: Similar in structure but may have different substituents on the benzidine or malonate groups.
Uniqueness
3,3’-Dimethoxybenzidine diethyl malonate hydrazone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both methoxy groups and the hydrazone linkage makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
103124-59-0 |
|---|---|
Fórmula molecular |
C28H34N4O10 |
Peso molecular |
586.6 g/mol |
Nombre IUPAC |
diethyl 2-[[4-[4-[2-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]-3-methoxyphenyl]-2-methoxyphenyl]hydrazinylidene]propanedioate |
InChI |
InChI=1S/C28H34N4O10/c1-7-39-25(33)23(26(34)40-8-2)31-29-19-13-11-17(15-21(19)37-5)18-12-14-20(22(16-18)38-6)30-32-24(27(35)41-9-3)28(36)42-10-4/h11-16,29-30H,7-10H2,1-6H3 |
Clave InChI |
GYCGGBOAZZCQNE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=NNC1=C(C=C(C=C1)C2=CC(=C(C=C2)NN=C(C(=O)OCC)C(=O)OCC)OC)OC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


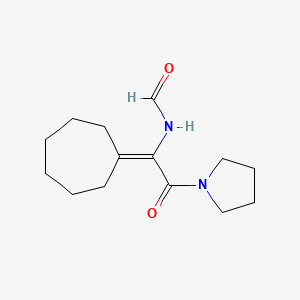
![({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14341728.png)
![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)
![[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid](/img/structure/B14341730.png)

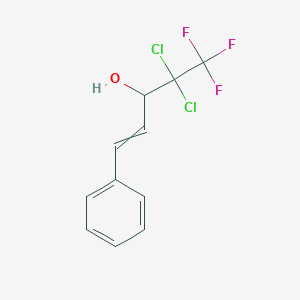
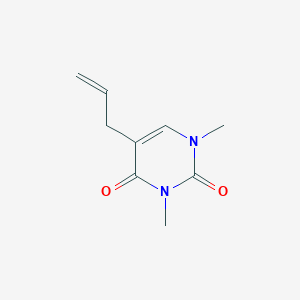


![1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]-](/img/structure/B14341758.png)
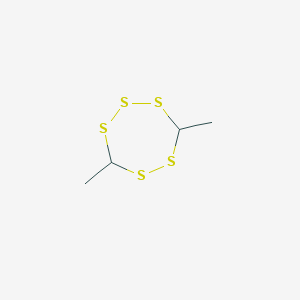
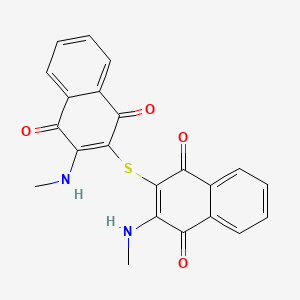
![2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14341768.png)
